molecular formula C10H11NO2 B1400219 6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one CAS No. 1138220-74-2

6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one

Cat. No. B1400219
M. Wt: 177.2 g/mol
InChI Key: DZDRBBAYZARKBU-UHFFFAOYSA-N
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Description

“6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” is a chemical compound with the molecular formula C11H12O2 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H12O2/c1-7-10(13-2)6-4-8-3-5-9(12)11(7)8/h4,6H,3,5H2,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of “6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” is 176.22 . It is a solid substance at room temperature .

Scientific Research Applications

Pharmacological Applications

7-Methyljuglone (7-MJ) , chemically related to 6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one, is a naphthoquinone known for its variety of pharmacological activities. Its applications span antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. This compound's significance in pharmacological research is highlighted by its hemi-synthesis and the wide range of biological activities it exhibits (Mbaveng & Kuete, 2014).

Bioactivity of Osthole

Osthole , another compound closely related to 6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one, demonstrates extensive bioactivities, including neuroprotective, osteogenic, immunomodulatory, anticancer, hepatoprotective, cardiovascular protective, and antimicrobial actions. Pharmacokinetic studies underline its efficient uptake and utilization in the body. The broad pharmacological actions of osthole are primarily associated with its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, positioning it as a potent candidate for multitarget alternative medicine (Zhang et al., 2015).

Scopoletin and Its Pharmacological Significance

Scopoletin , also known as 6-methoxy-7-hydroxycoumarin, is a naturally occurring coumarin with significant pharmacological properties. Despite its potential, details regarding its biosynthesis, extraction methods, and mechanism of action need more documentation. Scopoletin's pharmacological studies, both in vitro and in vivo, reveal its antioxidant, antimicrobial, anticancer, anti-inflammation, and neuroprotective properties, underlining its importance in disease prevention and treatment (Antika et al., 2022).

Safety And Hazards

The safety information for “6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one” includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

6-methoxy-7-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-8(13-2)4-3-7-5-11-10(12)9(6)7/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDRBBAYZARKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C(=O)NC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-7-methyl-2,3-dihydro-1H-isoindol-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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